Cas no 851973-19-8 (8-Fluoro-6-methoxyquinolin-3-amine)

8-Fluoro-6-methoxyquinolin-3-amine 化学的及び物理的性質
名前と識別子
-
- 8-FLUORO-6-METHOXYQUINOLIN-3-AMINE
- 8-Fluoro-6-methoxyquinolin-3-amine
-
- インチ: 1S/C10H9FN2O/c1-14-8-3-6-2-7(12)5-13-10(6)9(11)4-8/h2-5H,12H2,1H3
- InChIKey: IKNMNQRXGONEJL-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(=CC2=CC(=CN=C21)N)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 203
- トポロジー分子極性表面積: 48.1
- 疎水性パラメータ計算基準値(XlogP): 1.6
8-Fluoro-6-methoxyquinolin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM229208-1g |
8-Fluoro-6-methoxyquinolin-3-amine |
851973-19-8 | 97% | 1g |
$1316 | 2021-08-04 | |
Chemenu | CM229208-1g |
8-Fluoro-6-methoxyquinolin-3-amine |
851973-19-8 | 97% | 1g |
$1378 | 2022-08-31 | |
Alichem | A189009640-1g |
8-Fluoro-6-methoxyquinolin-3-amine |
851973-19-8 | 95% | 1g |
$1378.86 | 2023-08-31 | |
Alichem | A189009640-250mg |
8-Fluoro-6-methoxyquinolin-3-amine |
851973-19-8 | 95% | 250mg |
$608.04 | 2023-08-31 |
8-Fluoro-6-methoxyquinolin-3-amine 関連文献
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
6. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
8-Fluoro-6-methoxyquinolin-3-amineに関する追加情報
8-Fluoro-6-methoxyquinolin-3-amine (CAS No. 851973-19-8): A Comprehensive Overview
8-Fluoro-6-methoxyquinolin-3-amine, identified by the CAS registry number CAS No. 851973-19-8, is a structurally unique compound belonging to the quinoline derivative family. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The molecule features a quinoline backbone with a fluorine atom at position 8 and a methoxy group at position 6, along with an amine group at position 3. These functional groups confer the compound with distinctive chemical and biological properties.
The synthesis of 8-fluoroquinoline derivatives has been extensively studied, with researchers exploring various methodologies to optimize the yield and purity of these compounds. Recent advancements in catalytic processes and green chemistry have enabled more efficient syntheses of 8-fluoroquinolinamines, making them more accessible for large-scale applications. For instance, the use of transition metal catalysts, such as palladium complexes, has significantly improved the coupling reactions involved in constructing the quinoline skeleton.
In terms of biological activity, 8-fluoroquinolinamines have shown promising results in preclinical studies as potential candidates for drug development. The compound's ability to modulate key cellular pathways, such as kinase activity and receptor binding, has positioned it as a valuable tool in the study of various diseases, including cancer and neurodegenerative disorders. Recent research has highlighted its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells while sparing normal cells.
The electronic properties of quinaldine derivatives, including 8-fluoroquinolinamines, make them attractive candidates for applications in optoelectronics and sensor technology. The presence of electron-withdrawing groups like fluorine enhances the compound's conjugation and stability, which are critical for performance in devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Emerging studies have demonstrated that these compounds can serve as effective dopants in semiconducting polymers, improving their charge transport properties.
In addition to its chemical and biological significance, CAS No. 851973-19-8 has also found utility in academic research as a versatile building block for constructing more complex molecules. Its modular structure allows chemists to introduce additional functional groups at various positions on the quinoline ring, enabling the creation of libraries of compounds for high-throughput screening. This approach has been instrumental in identifying novel bioactive agents with potential therapeutic applications.
Looking ahead, the continued exploration of quinaldine derivatives like 8-fluoroquinolinamines is expected to yield further insights into their untapped potential. Collaborative efforts between chemists, biologists, and materials scientists are likely to drive innovation in this field, leading to breakthroughs that benefit diverse industries. As research progresses, it is anticipated that compounds like CAS No. 851973-19-8 will play an increasingly important role in advancing both scientific knowledge and practical applications.
851973-19-8 (8-Fluoro-6-methoxyquinolin-3-amine) 関連製品
- 2005836-53-1(tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate)
- 1261975-91-0(2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol)
- 62854-55-1(1H-INDENE-4-CARBOXYLIC ACID, 6-AMINO-2,3-DIHYDRO-)
- 2172234-83-0(2-Methyl-2-[4-(piperazine-1-sulfonyl)phenyl]propanoic acid)
- 893933-55-6(1-(4-fluorophenyl)-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo3,4-dpyrimidine)
- 1805911-49-2(Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetate)
- 1016811-41-8(Propyl 4-Bromo-2-fluorobenzamide)
- 2137646-90-1(1-Ethyl-1-azaspiro[4.5]decan-4-amine)
- 2137785-74-9(N-methyl-9-oxatricyclo5.2.1.0,1,6decan-5-amine)
- 1704074-26-9((3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid)




